5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Industrial production methods may involve the use of high-temperature synthesis with ammonia and pyrrole, followed by dehydrogenation and purification .
Chemical Reactions Analysis
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and derivative .
Comparison with Similar Compounds
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other similar indole derivatives, such as:
1H-Indole, 2,3-dihydro-3,3-dimethyl-: This compound shares a similar structure but lacks the ethyl group at the 5-position.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This derivative has a methoxy group at the 5-position and an ethanamine side chain.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
AUUHCCIZDMTRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCC2(C)C |
Origin of Product |
United States |
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